Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride: is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is part of the broader class of spiroindoles, which are known for their significant biological and pharmacological activities. The spirocyclic framework imparts unique physicochemical properties, making it a valuable target in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydrospiro[cyclopentane-1,2’-indole] hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can be further processed to obtain the desired spirocyclic compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the spirocyclic core, potentially altering its biological activity.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups on the indole ring.
Scientific Research Applications
Chemistry: In chemistry, octahydrospiro[cyclopentane-1,2’-indole] hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a pharmacologically active agent. Its spirocyclic structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, octahydrospiro[cyclopentane-1,2’-indole] hydrochloride is explored for its potential therapeutic applications. It has shown promise in preclinical studies for its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for synthesizing other valuable chemicals. Its unique properties make it suitable for applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of octahydrospiro[cyclopentane-1,2’-indole] hydrochloride involves its interaction with specific molecular targets in the body. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This compound can inhibit or activate various pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Spiroindole: Another spirocyclic compound with similar structural features but different biological activities.
Spirooxindole: Known for its pharmacological significance, especially in cancer research.
Uniqueness: Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride stands out due to its unique combination of a spirocyclic core and an indole ring. This structure imparts distinct physicochemical properties, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C12H22ClN |
---|---|
Molecular Weight |
215.76 g/mol |
IUPAC Name |
spiro[1,3,3a,4,5,6,7,7a-octahydroindole-2,1'-cyclopentane];hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-2-6-11-10(5-1)9-12(13-11)7-3-4-8-12;/h10-11,13H,1-9H2;1H |
InChI Key |
NDPSHQFUASNPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3(N2)CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.